

Lanatoside C: A Potent Inducer of Apoptosis in Hepatocellular Carcinoma Cells

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Compound of Interest

Compound Name: Lanatoside

Cat. No.: B1674450

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Application Notes and Protocols for Researchers

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, underscoring the urgent need for novel treatment strategies.^{[1][2]}

Lanatoside C, a cardiac glycoside traditionally used for cardiac arrhythmias, has emerged as a promising anti-cancer agent, demonstrating potent activity against various cancer cell lines, including HCC.^{[1][3][4][5]} This document provides detailed application notes and experimental protocols for researchers and drug development professionals on the use of **Lanatoside C** to induce apoptosis in HCC cells. These guidelines are based on preclinical findings that highlight its multi-faceted mechanism of action, involving the modulation of key signaling pathways and the induction of programmed cell death.

Mechanism of Action

Lanatoside C exerts its anti-cancer effects in HCC through a complex interplay of signaling pathways, ultimately leading to apoptosis.^{[1][4]} The primary mechanism involves the activation of Protein Kinase C δ (PKC δ).^{[1][2]} This activation triggers a cascade of events including the loss of mitochondrial membrane potential (MMP), activation of caspases, and translocation of apoptosis-inducing factor (AIF) to the nucleus, indicating the induction of both caspase-dependent and -independent apoptosis.^{[1][2]}

Furthermore, **Lanatoside C** negatively regulates the pro-survival AKT/mTOR signaling pathway through the activation of PKC δ .[\[1\]](#)[\[2\]](#)[\[4\]](#) It has also been shown to attenuate other critical cancer-related pathways such as MAPK, Wnt/ β -catenin, and JAK-STAT, contributing to the inhibition of cancer cell growth and proliferation.[\[3\]](#)[\[6\]](#) The compound can induce G2/M cell cycle arrest and upregulate the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins like BCL-2.[\[3\]](#)[\[7\]](#)

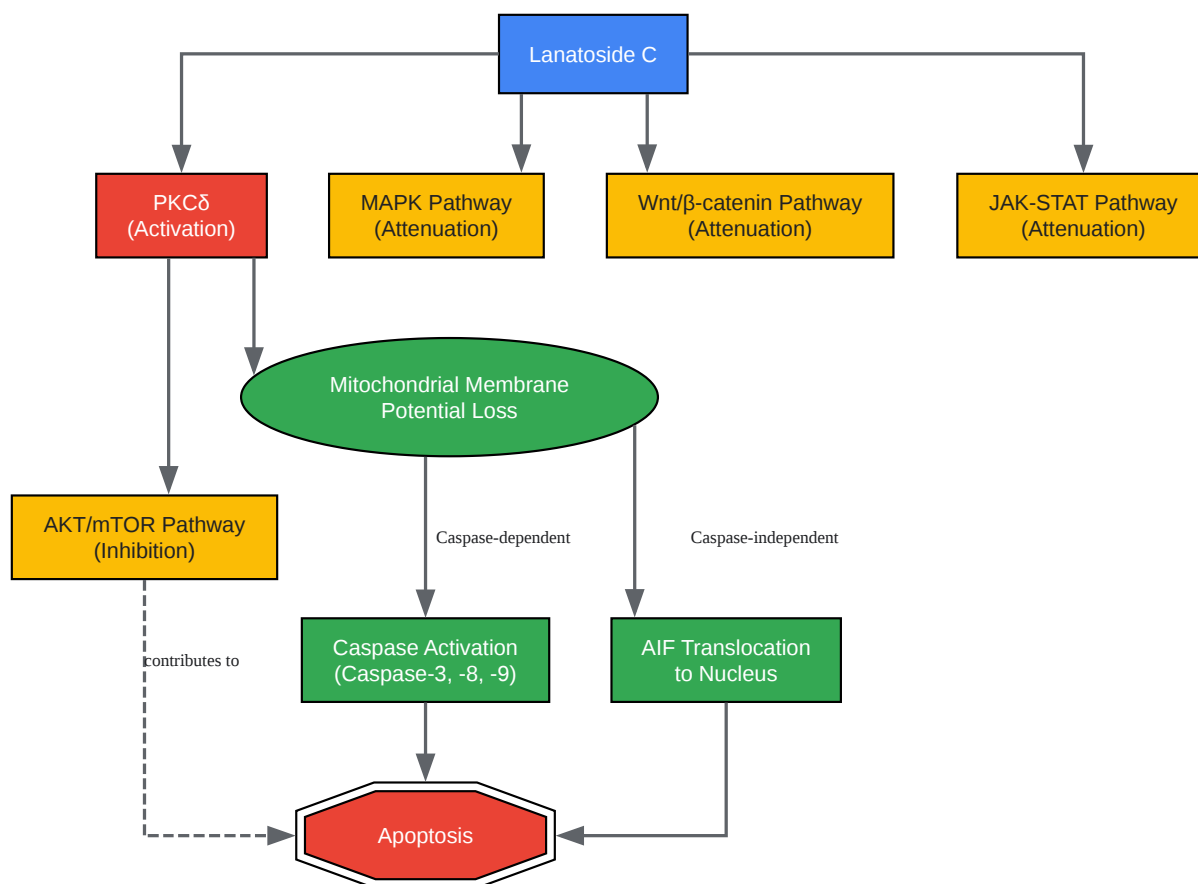
Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of **Lanatoside C** in inducing cell death in hepatocellular carcinoma and other cancer cell lines.

Cell Line	Cancer Type	IC50 Value	Treatment Duration	Reference
HepG2	Hepatocellular Carcinoma	$0.238 \pm 0.16 \mu\text{M}$	24 h	[6]
Hep3B	Hepatocellular Carcinoma	Not explicitly stated, but apoptosis observed at 0.1-0.6 μM	18 h	[2] [8]
HA22T	Hepatocellular Carcinoma	Not explicitly stated, but apoptosis observed with Lanatoside C treatment	18 h	[8]
MCF-7	Breast Cancer	$0.4 \pm 0.1 \mu\text{M}$	24 h	[6]
A549	Lung Cancer	$56.49 \pm 5.3 \text{ nM}$	24 h	[6]

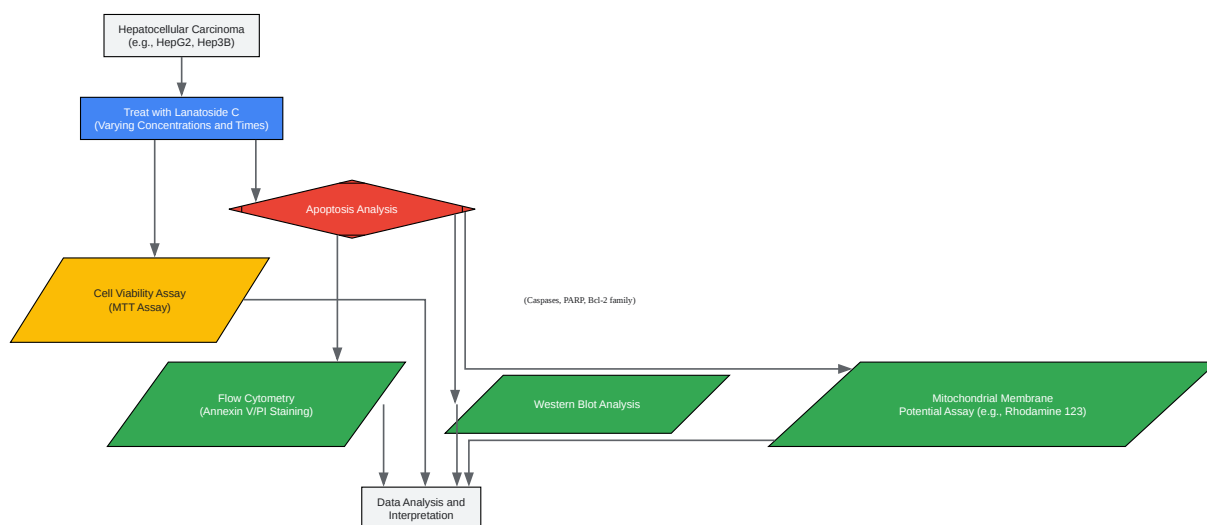
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by **Lanatoside C** in HCC cells and a general experimental workflow for its evaluation.



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Caption: **Lanatoside C** induced signaling pathways in HCC.



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